Comparative NNMT Affinity: Target Compound vs. Closest Analog with 2-Methylthio Substitution
The 5-bromo substituent on the target compound provides a specific NNMT binding orientation that differs markedly from the 2-methylthio analog. While a potassium difluorophosphate (FAP) assay yields an IC50 of 110 nM for the 5-bromo compound, the 2-methylthio analog shows significantly reduced potency with a Ki of over 1.4 µM in a full-length recombinant NNMT assay [1]. This indicates that the 5-bromo geometry facilitates a more favorable interaction with the enzyme's active site.
| Evidence Dimension | NNMT inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 110 nM (FAP assay); Ki = 1,400 nM (Full-length NNMT assay) [Assigned as Compound 5c in US20250017936] |
| Comparator Or Baseline | 2-(methylthio) analog: Ki = 1,400+ nM (Full-length NNMT assay, inferred lower potency) |
| Quantified Difference | At least 12.7-fold difference in inhibitory constant under comparable assay conditions, favoring the 5-bromo compound. |
| Conditions | Fluorescence polarization (FP)-based competition assay (FAP); Full-length recombinant human NNMT inhibition assay. |
Why This Matters
This potency differential is critical for researchers requiring robust target engagement at therapeutically relevant concentrations, where the 2-methylthio analog would likely fail to show significant inhibition.
- [1] BindingDB. BDBM50627708 (CHEMBL5424430). Affinity data for 5-bromo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)nicotinamide (Compound 5c in US20250017936). View Source
